molecular formula C6H8N8O B15191848 Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- CAS No. 80761-72-4

Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)-

Cat. No.: B15191848
CAS No.: 80761-72-4
M. Wt: 208.18 g/mol
InChI Key: QDMRBPBCAFIWPC-UHFFFAOYSA-N
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Description

Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- is a heterocyclic compound that belongs to the class of tetrazolo-triazines. This compound is known for its high nitrogen content and thermal stability, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- typically involves the functionalization of 1,2,4-triazine. . The reaction conditions often require the use of high temperatures and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo(1,5-b)(1,2,4)triazine-6-carboxamide, N-methyl-7-(methylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

Properties

CAS No.

80761-72-4

Molecular Formula

C6H8N8O

Molecular Weight

208.18 g/mol

IUPAC Name

N-methyl-7-(methylamino)tetrazolo[1,5-b][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C6H8N8O/c1-7-4-3(5(15)8-2)11-14-6(9-4)10-12-13-14/h1-2H3,(H,8,15)(H,7,9,10,13)

InChI Key

QDMRBPBCAFIWPC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=NN=NN2N=C1C(=O)NC

Origin of Product

United States

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